
3-(Carbamimidoylthio)acrylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Carbamimidoylthio)acrylic acid hydrochloride is a chemical compound with the molecular formula C4H6N2O2S·HCl. It is known for its unique structure, which includes a carbamimidoylthio group attached to an acrylic acid backbone. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Carbamimidoylthio)acrylic acid hydrochloride typically involves the reaction of acrylic acid with thiourea under acidic conditions. The reaction is carried out in the presence of hydrochloric acid, which acts as a catalyst and helps in the formation of the hydrochloride salt. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of 4-6 hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger volumes of reactants. The use of continuous flow reactors also helps in minimizing side reactions and improving the overall yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(Carbamimidoylthio)acrylic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbamimidoylthio group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamimidoylthio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Carbamimidoylthio)acrylic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Carbamimidoylthio)acrylic acid hydrochloride involves its interaction with specific molecular targets. The carbamimidoylthio group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various cellular pathways, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Carbamimidoylthio)acrylic acid compound with sulfuric acid: This compound has a similar structure but includes a sulfuric acid moiety.
3-(Carbamimidoylthio)acrylic acid: The parent compound without the hydrochloride salt.
Uniqueness
3-(Carbamimidoylthio)acrylic acid hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility in water and makes it easier to handle in various experimental conditions. This property distinguishes it from its analogs and makes it more suitable for certain applications in research and industry.
Properties
CAS No. |
78594-85-1 |
|---|---|
Molecular Formula |
C4H7ClN2O2S |
Molecular Weight |
182.63 g/mol |
IUPAC Name |
(E)-3-carbamimidoylsulfanylprop-2-enoic acid;hydrochloride |
InChI |
InChI=1S/C4H6N2O2S.ClH/c5-4(6)9-2-1-3(7)8;/h1-2H,(H3,5,6)(H,7,8);1H/b2-1+; |
InChI Key |
ZAJCBMCNQJOAME-TYYBGVCCSA-N |
Isomeric SMILES |
C(=C/SC(=N)N)\C(=O)O.Cl |
Canonical SMILES |
C(=CSC(=N)N)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-chlorothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B15198330.png)
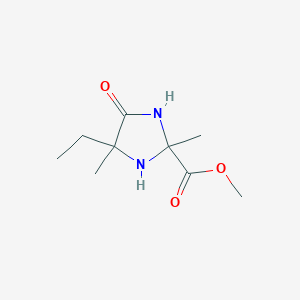
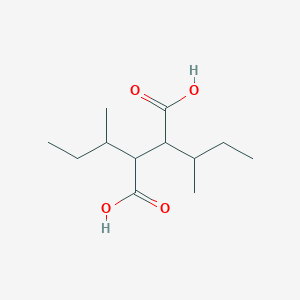
![4-Oxo-5-[[4-(phenylmethoxy)phenyl]methylene]-2-thioxo-3-thiazolidineacetic acid](/img/structure/B15198352.png)
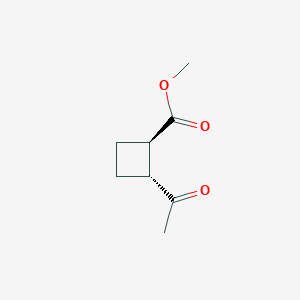

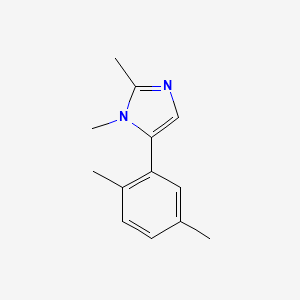
![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(2S)-2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-ethyloxane-3,4,5-triol](/img/structure/B15198369.png)

![1-Ethanethioyl-6-fluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15198394.png)
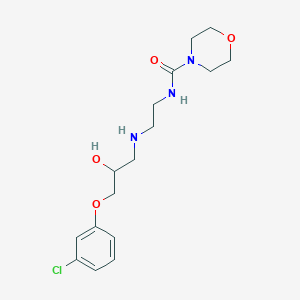
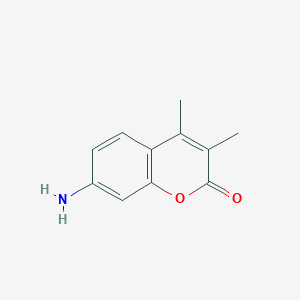
![1-[5-(Hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4(1H,3H)-dione](/img/structure/B15198420.png)

